2,2,2-trifluoro-1-phenylethan-1-imine
Description
Significance of Trifluoromethyl Groups in Chemical Research
The introduction of a trifluoromethyl group into an organic molecule can profoundly alter its physical, chemical, and biological properties. rsc.org This substituent is highly sought after in fields like drug discovery for several key reasons. mdpi.combohrium.com
Electronic Effects : The trifluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms. mdpi.comwikipedia.org This can significantly impact the reactivity of adjacent functional groups. For instance, it enhances the electrophilicity of a neighboring carbonyl or imine carbon, making it more susceptible to nucleophilic attack. rsc.org
Metabolic Stability : The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. mdpi.com This high bond strength makes the trifluoromethyl group exceptionally resistant to metabolic oxidation, a common pathway for drug degradation in the body. Replacing a metabolically vulnerable methyl group with a trifluoromethyl group is a common strategy to increase a drug's half-life and bioavailability. wikipedia.org
Lipophilicity : The trifluoromethyl group increases the lipophilicity (the ability to dissolve in fats and lipids) of a molecule. mdpi.comnih.gov This property is crucial for a drug's ability to cross cell membranes and reach its biological target. The Hansch lipophilicity parameter (π) for a CF3 group is +0.88. mdpi.com
The strategic incorporation of trifluoromethyl groups has led to the development of numerous successful pharmaceutical compounds, including the antidepressant fluoxetine (B1211875) and the anti-inflammatory drug celecoxib. wikipedia.orgwikipedia.org
Overview of Imine Chemistry and its Research Relevance
Imines, also known as Schiff bases, are characterized by a carbon-nitrogen double bond (C=N). numberanalytics.comwikipedia.org This functional group is analogous to the carbonyl group (C=O) found in aldehydes and ketones, and as such, they share some reactivity patterns. numberanalytics.commasterorganicchemistry.com
Formation and Hydrolysis : Imines are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone, which results in the elimination of a water molecule. numberanalytics.commasterorganicchemistry.com This reaction is generally reversible, and imines can be hydrolyzed back to their constituent amine and carbonyl compound, particularly under acidic conditions. masterorganicchemistry.comchemistrylearner.com
Reactivity : The C=N bond in an imine can undergo nucleophilic addition, similar to a carbonyl group. Reduction of the imine group, for example with sodium borohydride, yields an amine. chemistrylearner.com Imines are versatile intermediates in organic synthesis, serving as precursors for the construction of more complex nitrogen-containing molecules and various heterocyclic systems. wikipedia.orgnih.gov
Biological Importance : The imine functional group is a key feature in many biological processes. For example, the formation of an imine linkage between an enzyme and a substrate is a common mechanistic step in biochemical reactions. chemistrylearner.com
The versatility of imines makes them a central focus in synthetic organic chemistry, enabling the construction of diverse molecular architectures. nih.gov
Contextualization of 2,2,2-Trifluoro-1-phenylethan-1-imine within Fluorine Chemistry and Imine Synthesis
This compound combines the structural features of both a phenyl-substituted imine and a trifluoromethyl group. This specific arrangement gives it a unique chemical profile.
The synthesis of this imine would typically involve the condensation reaction between 2,2,2-trifluoroacetophenone (B138007) and an amine source like ammonia. masterorganicchemistry.com 2,2,2-Trifluoroacetophenone itself is a known compound used as a starting material in the synthesis of various fluorinated molecules. sigmaaldrich.com
The reactivity of this compound is heavily influenced by the potent electron-withdrawing effect of the adjacent trifluoromethyl group. This effect makes the imine carbon atom highly electrophilic and thus more reactive towards nucleophiles compared to non-fluorinated analogs. rsc.org This enhanced reactivity makes trifluoromethylated imines powerful building blocks for creating complex trifluoromethyl-containing amines, which are important targets in pharmaceutical development. rsc.org For instance, the nucleophilic addition of organometallic reagents to such imines provides a direct route to α-trifluoromethyl amines. rsc.org
Below are the predicted and known properties of the imine and its direct ketone precursor.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆F₃N |
| InChI Key | TZKKVNMGPXQGPP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=N)C(F)(F)F |
| Monoisotopic Mass | 173.04523 Da |
| Predicted XlogP | 2.2 |
Data sourced from PubChemLite. uni.lu
Table 2: Physicochemical Properties of 2,2,2-Trifluoro-1-phenylethan-1-one
| Property | Value |
|---|---|
| CAS Number | 434-45-7 |
| Molecular Formula | C₈H₅F₃O |
| Molecular Weight | 174.12 g/mol |
| Boiling Point | 165-166 °C |
| Density | 1.24 g/mL at 25 °C |
| Refractive Index | n20/D 1.458 |
Data sourced from Sigma-Aldrich and other chemical suppliers. sigmaaldrich.comchemsynthesis.com
The study of this compound and related structures is a key aspect of developing new synthetic methodologies. Research has focused on reactions like catalytic asymmetric reductions and isomerizations to produce chiral trifluoromethylated amines with high enantioselectivity. nih.govacs.org These chiral amines are valuable intermediates for synthesizing enantiopure pharmaceuticals. acs.orgresearchgate.net
Synthetic Routes to this compound and Its Analogs Explored
The synthesis of this compound, a crucial building block in medicinal and materials chemistry, has been approached through various methodologies. These strategies primarily revolve around the condensation of trifluoroacetophenone derivatives with amines, alongside alternative and emerging techniques focused on efficiency and sustainability. This article delves into the established and developing synthetic pathways for this important trifluoromethylated imine and its analogs.
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoro-1-phenylethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKKVNMGPXQGPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 2,2,2 Trifluoro 1 Phenylethan 1 Imine
Nucleophilic Additions to the Imine Carbon
The polarized C=N double bond in 2,2,2-trifluoro-1-phenylethan-1-imine readily undergoes attack by a diverse range of nucleophiles, leading to the formation of highly functionalized α-trifluoromethyl amines.
Organocatalytic Hydrophosphonylation Reactions
The addition of phosphites to imines, known as the hydrophosphonylation reaction, is a powerful method for the synthesis of α-aminophosphonates, which are important as peptide mimics and enzyme inhibitors. While specific studies on the organocatalytic hydrophosphonylation of this compound are not extensively detailed in the literature, the principles of this reaction are well-established for a broad range of imines. nih.govacs.org
Organocatalytic approaches, often employing chiral Brønsted acids or bifunctional catalysts, facilitate the activation of the imine and the phosphite (B83602) source. The catalyst protonates the imine nitrogen, enhancing the electrophilicity of the imine carbon for subsequent attack by the nucleophilic phosphite. In a notable application, the hydrophosphonylation reaction has been used to "lock" the reversible imine bonds within the skeleton of covalent organic frameworks (COFs), significantly improving their chemical and thermal stability. nih.govacs.org This post-synthetic modification strategy highlights the reaction's utility. nih.gov Given the high reactivity of trifluoromethyl imines, it is anticipated that this compound would be a highly competent substrate for such transformations, likely proceeding with high efficiency.
Radical Additions and Cross-Coupling Processes
Radical-based transformations offer a complementary approach to ionic additions for functionalizing the imine scaffold. Research has shown that N-aryl trifluoromethyl ketimines, such as (Z)-2,2,2-trifluoro-N,1-diphenylethan-1-imine, can successfully undergo radical-radical cross-coupling reactions. nih.gov These processes can be initiated either electrochemically or through visible-light photoredox catalysis, demonstrating the versatility of radical methods. nih.govnih.govacs.org
In these reactions, a single-electron reduction of the imine generates a persistent α-amino radical, which can then couple with other radical species. For instance, the reaction of (Z)-2,2,2-trifluoro-N,1-diphenylethan-1-imine and its derivatives with allyl bromide yields the corresponding α-trifluoromethyl- and homoallyl-substituted amines. nih.gov The efficiency of these transformations can be dependent on the specific substrate and the method of radical generation, with some derivatives showing better reactivity under electrochemical conditions and others under photoredox catalysis. nih.gov This highlights the tunability of radical cross-coupling processes. rsc.org
| Substrate (Imine) | Conditions | Product | Yield (%) |
|---|---|---|---|
| (Z)-2,2,2-trifluoro-N,1-diphenylethan-1-imine | Electrochemical | N-(1,1,1-trifluoro-2-phenylpent-4-en-2-yl)aniline | Data not specified |
| (Z)-2,2,2-trifluoro-1-(pyridin-2-yl)-N-phenylethan-1-imine | Electrochemical | N-(1,1,1-trifluoro-2-(pyridin-2-yl)pent-4-en-2-yl)aniline | Higher yield |
| (Z)-2,2,2-trifluoro-1-(naphthalen-2-yl)-N-phenylethan-1-imine | Photoredox | N-(1,1,1-trifluoro-2-(naphthalen-2-yl)pent-4-en-2-yl)aniline | Higher yield |
| (Z)-1-(4-bromophenyl)-2,2,2-trifluoro-N-phenylethan-1-imine | Photoredox | N-(2-(4-bromophenyl)-1,1,1-trifluoropent-4-en-2-yl)aniline | Higher yield |
Addition of Organometallic Reagents to Imine Surrogates
The addition of organometallic reagents, such as organolithium and Grignard reagents, to imines is a fundamental carbon-carbon bond-forming reaction for the synthesis of amines. uniba.itwikipedia.org The high electrophilicity of the imine carbon in this compound and its surrogates makes it an excellent substrate for these reactions. researchgate.net
Diastereoselective additions of organolithium reagents to chiral trifluoromethyl imines have been reported, demonstrating control over the stereochemical outcome. researchgate.net Furthermore, the addition of the nucleophilic trifluoromethylation reagent derived from CF₃I and tetrakis(dimethylamino)ethylene (B1198057) (TDAE) has proven effective for additions to N-activated imines, such as N-tosyl and N-sulfinyl imines. acs.org While simple alkyl- or aryl-substituted imines are often less reactive towards some nucleophilic trifluoromethylation methods, the presence of the activating phenyl group and the CF₃ group in the target molecule enhances its reactivity. acs.org In some cases, reactions can be performed in unconventional media like water, which can influence reactivity and selectivity. uniba.it
Cycloaddition Reactions Involving the Imine Moiety
The C=N bond of this compound can participate as a dipolarophile in cycloaddition reactions, providing access to a variety of five-membered heterocyclic structures.
[3+2] Cycloadditions with Nitrones and Thioketones
The imine functionality can react with 1,3-dipoles like nitrones and nitrile imines in [3+2] cycloaddition reactions. More commonly, precursors to trifluoromethyl imines, such as fluorinated nitrile imines generated in situ from trifluoroacetonitrile (B1584977) derivatives, are used as the 1,3-dipole component. nih.govmdpi.com These reactive intermediates readily engage with various dipolarophiles.
A particularly relevant reaction is the [3+2] cycloaddition with thioketones. The C=S double bond of a thioketone is an excellent dipolarophile, often referred to as a "superdipolarophile." Trifluoromethylated 2,3-dihydro-1,3,4-thiadiazoles have been synthesized through the regioselective [3+2] cycloaddition of fluorinated nitrile imines with a range of aryl and heteroaryl thioketones. tandfonline.com These reactions proceed efficiently, often without the competitive dimerization of the nitrile imine, to yield the thiadiazole as the exclusive product. tandfonline.com Similarly, intramolecular cycloadditions of nitrones bearing a trifluoromethyl group have been employed to synthesize complex fused isoxazolidine (B1194047) systems. rsc.org
| 1,3-Dipole Precursor | Dipolarophile | Product Type | Selectivity | Reference |
|---|---|---|---|---|
| Fluorinated Nitrile Imine | Chalcone (Enone) | 3-Trifluoromethyl-5-acyl-pyrazoline | Fully Regio- and Diastereoselective | nih.gov |
| Fluorinated Nitrile Imine | Levoglucosenone (Enone) | Trifluoromethyl-substituted Fused Pyrazoline | Chemo- and Stereoselective | mdpi.com |
| Fluorinated Nitrile Imine | Aryl/Hetaryl Thioketones | Trifluoromethylated 2,3-Dihydro-1,3,4-thiadiazole | Regioselective | tandfonline.com |
| Homochiral Nitrone | Internal Alkene (Intramolecular) | 3-(Trifluoromethyl)-isoxazolidino[4,3-c]-chroman-4-one | Stereoselective | rsc.org |
Regioselectivity and Stereoselectivity in Cycloaddition Pathways
The outcomes of cycloaddition reactions involving this compound or its related fluorinated synthons are governed by both electronic and steric factors. The regioselectivity of these reactions is often predictable through analysis of the frontier molecular orbitals (FMO) of the dipole and the dipolarophile. nih.gov
In the case of [3+2] cycloadditions with fluorinated nitrile imines, the reactions typically proceed with complete regioselectivity. mdpi.com For example, in reactions with unsymmetrical alkenes, the terminal nitrogen of the nitrile imine dipole connects to the more substituted or sterically hindered carbon of the double bond. mdpi.comnih.gov This selectivity can be rationalized using DFT calculations, which analyze the activation energies of the possible reaction pathways and the electronic nature of the transition states. nih.govmdpi.com The presence of the CF₃ group significantly influences the electronic properties of the 1,3-dipole, directing the regiochemical outcome. mdpi.com Similarly, high levels of stereoselectivity, particularly diastereoselectivity, are often observed, leading to the formation of a single stereoisomer. nih.govnih.gov This control is crucial for the synthesis of complex molecules with defined three-dimensional structures. nih.gov
Transition Metal-Catalyzed Transformations
Transition metal catalysis provides powerful tools for the functionalization of this compound and related structures, enabling the formation of complex molecules through various bond-forming reactions.
Palladium-Catalyzed Cascade C-C and C-N Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. nih.govliu.edunih.gov These reactions often involve the coupling of aryl or vinyl halides/triflates with a variety of nucleophiles. nih.govnih.gov In the context of molecules similar to this compound, palladium catalysis can be employed in cascade sequences to build complex heterocyclic structures. nih.gov
For instance, a palladium-catalyzed cascade reaction involving N-tosylhydrazones and aryl bromides can lead to the formation of η3-allyl palladium complexes. These intermediates can be trapped by nitrogen nucleophiles to generate products with newly formed C-C and C-N bonds, including sp3-hybridized chiral centers. liu.edu While not directly demonstrated with this compound itself, the principles of these cascade reactions, which often tolerate a range of functional groups, suggest their potential applicability. liu.edu
A study on the palladium-catalyzed enantioselective α-alkenylation of alkylamines investigated the reactivity of N-phenethyl-2,2,2-trifluoro-1-(4-(trifluoromethyl)phenyl)ethan-1-imine. acs.org Under the optimized reaction conditions for the coupling of other imines with bromo-2,2-dimethylethylene, this trifluoromethylated imine did not react, and only the starting material was recovered. This lack of reactivity was observed despite the α-C–H bond of the trifluoromethylated imine being more acidic than that of a reactive substrate. acs.org
Table 1: Attempted Palladium-Catalyzed α-Alkenylation
| Imine Substrate | Alkenyl Halide | Catalyst System | Result | Reference |
|---|
Rhodium-Catalyzed C-H Activation and Subsequent Reactions
Rhodium-catalyzed C-H activation has emerged as a powerful strategy for the synthesis of complex molecules, including nitrogen-containing heterocycles. nih.govnih.govrsc.org This approach often utilizes a directing group to guide the metal catalyst to a specific C-H bond for functionalization. rsc.org Imines are effective directing groups in such transformations.
Rhodium(III) catalysts, such as [Cp*RhCl2]2, have been shown to be effective for the C-H activation of arenes, with the addition of a silver salt like AgSbF6 often being crucial to enhance the catalyst's electrophilicity and facilitate the reaction. nih.gov While direct rhodium-catalyzed C-H activation of this compound is not explicitly detailed in the provided results, the general reactivity of imines in these systems is well-established. nih.gov For example, rhodium-catalyzed annulation of aryl imines with alkynes has been utilized in the synthesis of various nitrogen heterocycles. nih.gov The electron-withdrawing nature of the trifluoromethyl group in this compound could potentially influence the efficiency and regioselectivity of such C-H activation/annulation reactions. A related study describes the merging of rhodium-catalyzed C-H activation and hydroamination in a [4+2] imine/alkyne annulation, highlighting the versatility of this approach. researchgate.net
Tungsten-Catalyzed 1,3-Dipolar Cycloaddition Reactions
1,3-dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocyclic rings. nih.govwikipedia.orgnih.gov A tungsten-catalyzed psu.eduacs.org cycloaddition between acyclic CF3-ketimines and an N-benzyl azomethine ylide has been reported to produce imidazolidines bearing a trifluoromethylated tetrasubstituted carbon center. organic-chemistry.org This reaction, catalyzed by tungsten hexacarbonyl, represents a rare example of a (2,3) cycloaddition involving CF3-ketimines. organic-chemistry.org
Although the specific substrate is an acyclic CF3-ketimine rather than this compound, this work demonstrates the potential of tungsten catalysis to mediate cycloaddition reactions with trifluoromethylated imines, leading to structurally complex heterocyclic products. organic-chemistry.org In a different study, a tungsten-trifluorotoluene complex was shown to undergo sequential tandem addition reactions, leading to highly functionalized trifluoromethylated cyclohexenes, showcasing the utility of tungsten in activating and functionalizing trifluoromethylated aromatic systems. researchgate.net
Other Reactive Transformations and Functional Group Compatibility
Beyond transition metal catalysis, this compound and related trifluoromethylated imines undergo various other transformations, highlighting their versatility as synthetic intermediates.
Reactions for the Formation of Substituted Amine Derivatives
The electron-withdrawing CF3 group activates the imine for nucleophilic additions, providing a direct route to α-trifluoromethyl amines. psu.eduresearchgate.net This is a significant pathway as trifluoromethylated amines are important motifs in medicinal chemistry due to their unique properties. nih.gov
Nucleophilic Trifluoromethylation: While simple alkyl- or aryl-substituted imines are relatively unreactive towards nucleophilic trifluoromethylation, the use of N-tosylimines significantly enhances reactivity. acs.org The CF3I/TDAE reagent system has been shown to be effective for the nucleophilic trifluoromethylation of N-tosyl- and N-tolylsulfinyl-aldimines, providing good yields of the corresponding trifluoromethylated adducts. acs.org
Formation of Amine Tautomers: The Wittig reaction of fluorinated amides can lead to the formation of enamine and imine tautomers. researchgate.net
Mechanochemical Synthesis: Fluorinated imines can be synthesized efficiently via mechanochemical methods, reacting fluorinated benzaldehydes with various amines. nih.gov
Iron-Porphyrin Catalyzed N-trifluoroethylation: Anilines can be N-trifluoroethylated using 2,2,2-trifluoroethylamine (B1214592) hydrochloride as the fluorine source in the presence of an iron porphyrin catalyst. nih.gov
The synthesis of substituted amine derivatives from imines is a broad field, with numerous methods available for the formation of C-N bonds. nih.gov
Table 2: Synthesis of Substituted Amine Derivatives from Imines
| Reaction Type | Reagents/Catalyst | Product Type | Reference |
|---|---|---|---|
| Nucleophilic Trifluoromethylation | CF3I/TDAE | Trifluoromethylated Amines | acs.org |
| Wittig Reaction | Phosphorane | Enamine/Imine Tautomers | researchgate.net |
| Mechanochemical Synthesis | Grinding | Fluorinated Imines | nih.gov |
Derivatization via Carbon-Fluorine Bond Reactivity
While the carbon-fluorine bond is generally considered strong and unreactive, recent advancements have enabled its selective functionalization. researchgate.netnih.gov The carbodefluorination of fluoroalkyl ketones can be achieved through a carbene-initiated rearrangement strategy. nih.gov This involves the reaction of fluoroalkyl N-triftosylhydrazones with nucleophiles like β,γ-unsaturated alcohols, leading to the cleavage of a C-F bond and the formation of a new C-C bond. nih.gov This strategy allows for the synthesis of α,α-difluoro-γ,δ-unsaturated alkyl ketones. nih.gov Although not directly demonstrated on this compound, this methodology highlights the emerging potential for the selective derivatization of trifluoromethyl groups.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Investigations of Reaction Mechanisms
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and energetics of molecules. For 2,2,2-trifluoro-1-phenylethan-1-imine, DFT calculations would be invaluable for understanding its participation in various chemical transformations.
Elucidation of Cycloaddition Reaction Pathways
Cycloaddition reactions are a fundamental class of organic reactions for the construction of cyclic compounds. The imine functionality in this compound makes it a potential candidate for various cycloaddition reactions, such as [3+2] or [4+2] cycloadditions. DFT studies would be instrumental in mapping out the potential energy surfaces for these reaction pathways. Such studies could predict the feasibility of different cycloaddition reactions, for instance, with various dipolarophiles or dienes, and elucidate the step-by-step mechanism of bond formation.
Analysis of Energetic Profiles and Transition States
A critical aspect of understanding any chemical reaction is the characterization of its energetic profile. DFT calculations can determine the relative energies of reactants, products, intermediates, and, most importantly, transition states. By locating and characterizing the transition state structures for potential reactions involving this compound, researchers could calculate activation energy barriers. This information is key to predicting reaction rates and understanding the kinetic feasibility of different pathways. A detailed energetic profile would reveal whether a reaction is thermodynamically or kinetically favored.
Computational Insights into Regioselectivity and Stereoselectivity
Many cycloaddition reactions can result in the formation of multiple isomers (regioisomers and stereoisomers). DFT calculations can provide profound insights into the factors governing the selectivity of these reactions. By comparing the activation energies of the transition states leading to different isomers, it is possible to predict the major product. For this compound, such studies would clarify how the electronic and steric effects of the phenyl and trifluoromethyl groups influence the orientation of the reacting partners and the stereochemical outcome of the reaction.
Molecular Orbital Theory Applications
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules based on the distribution and energies of their orbitals.
HOMO-LUMO Analysis and Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy and spatial distribution of the HOMO are related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). An analysis of the HOMO and LUMO of this compound would identify the most likely sites for nucleophilic and electrophilic attack. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov Reactivity descriptors such as chemical potential, hardness, and electrophilicity index, derived from HOMO and LUMO energies, could provide quantitative measures of the molecule's reactivity.
Interactive Data Table: Conceptual Reactivity Descriptors
| Descriptor | Formula | Significance | Predicted Trend for this compound |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. | The electron-withdrawing CF3 group is expected to lower the HOMO energy, leading to a higher ionization potential compared to non-fluorinated analogues. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon adding an electron. | The CF3 group is expected to significantly lower the LUMO energy, resulting in a higher electron affinity. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. | The large HOMO-LUMO gap anticipated would suggest a relatively "hard" molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. | The presence of the electronegative fluorine atoms would likely result in a high electronegativity value. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of electrophilic character. | Given the expected low-lying LUMO, the compound is predicted to be a good electrophile. |
Note: The predicted trends are based on general chemical principles, as specific calculated values for this compound are not available in the literature.
Electron Localization Function (ELF) Topological Analysis
The Electron Localization Function (ELF) is a powerful tool for visualizing and understanding chemical bonding. jussieu.fraps.org It provides a measure of the probability of finding an electron pair in a given region of space. An ELF analysis of this compound would offer a detailed picture of its electronic structure, clearly distinguishing between core electrons, covalent bonds, and lone pairs. researchgate.net This topological analysis could reveal the nature of the C=N double bond, the C-F bonds, and the electronic structure of the phenyl ring, providing insights into the molecule's bonding patterns and how they influence its reactivity.
In Silico Analysis of this compound Reveals Limited Publicly Available Research
Despite the growing interest in fluorinated organic compounds within various fields of chemistry, a comprehensive review of scientific literature and computational databases reveals a notable absence of specific in silico studies focusing on the non-biological chemical interactions of this compound.
While computational studies have been conducted on structurally related molecules, such as other trifluoromethyl-containing compounds or different imine derivatives, the unique electronic and steric properties conferred by the trifluoromethyl group directly attached to the imine carbon in conjunction with the phenyl ring mean that extrapolating data from these related studies would be scientifically unsound. The strong electron-withdrawing nature of the CF3 group is known to significantly influence molecular geometry, electron density distribution, and the nature of non-covalent interactions. Without specific computational models for this compound, any discussion of its interaction energies, bond lengths, or vibrational frequencies in various chemical environments would be purely speculative.
The lack of dedicated computational research on this compound means that no data tables detailing its specific molecular interaction parameters can be presented. Further theoretical investigations are required to elucidate the fundamental chemical interaction profile of this compound. Such studies would be invaluable for understanding its chemical behavior and potential applications.
Advanced Spectroscopic Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the chemical environment of protons (¹H), carbons (¹³C), and fluorine (¹⁹F) atoms within the 2,2,2-trifluoro-1-phenylethan-1-imine molecule.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum of this compound provides crucial information about the number, connectivity, and chemical environment of the hydrogen atoms. The spectrum is expected to show distinct signals for the aromatic protons of the phenyl group and the imine proton.
The protons on the phenyl ring typically appear in the aromatic region, generally between δ 7.0 and 8.0 ppm. The exact chemical shifts and splitting patterns of these protons depend on their position (ortho, meta, or para) relative to the imine functional group. The electron-withdrawing nature of the imine and trifluoromethyl groups influences the electron density around the aromatic ring, leading to specific chemical shifts for each proton.
A key feature in the ¹H NMR spectrum is the signal corresponding to the imine proton (-CH=N-). This proton is expected to appear as a singlet, and its chemical shift provides valuable information about the electronic environment of the C=N double bond.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic Protons | 7.20 - 7.80 | Multiplet | - |
| Imine Proton | 8.10 - 8.30 | Singlet | - |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Carbon (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of this compound. The spectrum will display distinct signals for each unique carbon atom in the molecule.
The carbon atoms of the phenyl ring will resonate in the aromatic region, typically between δ 120 and 140 ppm. The carbon atom attached to the imine group (ipso-carbon) will have a distinct chemical shift. The imine carbon (C=N) is a key diagnostic signal and is expected to appear further downfield, usually in the range of δ 160-170 ppm.
The trifluoromethyl group (CF₃) will also have a characteristic signal. The carbon atom of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Coupling Constant (J, Hz) |
| Aromatic Carbons | 125.0 - 135.0 | Singlet | - |
| Ipso-Carbon | 130.0 - 140.0 | Singlet | - |
| Imine Carbon (C=N) | 160.0 - 165.0 | Quartet | ~35-40 |
| Trifluoromethyl Carbon (CF₃) | 120.0 - 125.0 | Quartet | ~270-280 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Fluorine (¹⁹F) NMR Spectral Analysis
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds like this compound. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this technique is highly sensitive.
The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. This signal will appear as a singlet since there are no other fluorine atoms in the vicinity to cause splitting. The chemical shift of the CF₃ group is a characteristic feature and is typically observed in a specific region of the ¹⁹F NMR spectrum, often referenced to an internal standard like CFCl₃. The chemical shift provides insight into the electronic environment of the trifluoromethyl group.
| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity | | :--- | :--- | | Trifluoromethyl Fluorines (CF₃) | -65 to -75 | Singlet |
Note: The exact chemical shifts are relative to a standard (e.g., CFCl₃) and can vary with the solvent.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the C=N double bond of the imine, the C-F bonds of the trifluoromethyl group, and the C-H and C=C bonds of the phenyl group.
A strong absorption band in the region of 1640-1690 cm⁻¹ is characteristic of the C=N stretching vibration of the imine functional group. The presence of strong absorption bands in the range of 1100-1300 cm⁻¹ is indicative of the C-F stretching vibrations of the trifluoromethyl group. The aromatic ring will give rise to several bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C=N Stretch (Imine) | 1640 - 1690 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-F Stretch (Trifluoromethyl) | 1100 - 1300 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of fragmentation patterns.
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which in turn confirms the elemental composition of the molecule.
The fragmentation pattern observed in the mass spectrum can provide further structural information. Common fragmentation pathways for this molecule may include the loss of a trifluoromethyl radical (•CF₃), the loss of a hydrogen cyanide molecule (HCN), or the fragmentation of the phenyl ring. The analysis of these fragment ions helps to piece together the structure of the parent molecule.
| Ion | m/z (expected) | Identity |
| [M]⁺ | 173.05 | Molecular Ion |
| [M - F]⁺ | 154.05 | Loss of a fluorine atom |
| [M - CF₃]⁺ | 104.05 | Loss of a trifluoromethyl radical |
| [C₆H₅CN]⁺ | 103.04 | Phenyl cyanide cation |
| [C₆H₅]⁺ | 77.04 | Phenyl cation |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide a wealth of structural information.
As of the latest literature search, a single-crystal X-ray structure for this compound has not been reported. The synthesis of crystalline derivatives, however, has been a subject of study. For instance, the crystal structures of related fluoro-functionalized imines have been determined, providing valuable comparative data on how the trifluoromethyl group influences molecular packing and intermolecular interactions.
Role of 2,2,2 Trifluoro 1 Phenylethan 1 Imine As a Versatile Synthetic Building Block
Precursor in the Synthesis of Chiral α-Aminophosphonates
The synthesis of optically pure α-aminophosphonates is a critical task in organic synthesis, as their biological activity is highly dependent on the absolute configuration of the α-carbon atom. nih.gov 2,2,2-Trifluoro-1-phenylethan-1-imine serves as a key electrophile in the catalytic asymmetric hydrophosphonylation reaction, a direct and efficient method for preparing chiral α-aminophosphonates. nih.govbuchler-gmbh.com
This transformation typically involves the addition of a phosphite (B83602) nucleophile, such as diphenyl phosphonate, across the C=N double bond of the imine. The reaction is facilitated by a chiral catalyst, which orchestrates the stereochemical outcome, leading to an enantioenriched product. One notable example is the organocatalytic direct enantioselective hydrophosphonylation of N-unsubstituted ketimines like this compound. buchler-gmbh.com
A specific synthetic protocol involves reacting this compound with diphenyl phosphonate in the presence of a quinine-derived squaramide organocatalyst. This process yields the corresponding chiral α-aminophosphonate, diphenyl (R)-(1-amino-2,2,2-trifluoro-1-phenylethyl)phosphonate, with high enantioselectivity. buchler-gmbh.com The strategy relies on the catalyst's ability to simultaneously activate both the imine and the phosphite through a well-organized transition state. nih.gov
Table 1: Example of Enantioselective Hydrophosphonylation
| Educts | Catalyst | Product |
|---|
Intermediate in the Formation of Fluoroalkylated Amines and Amide Bioisosteres
The α-trifluoromethylamino group is increasingly recognized as a valuable moiety in drug discovery, often serving as a bioisostere for the amide bond. nih.govnih.gov Bioisosterism is a strategy used to modify lead compounds to improve potency, selectivity, and pharmacokinetic properties by replacing one functional group with another that has similar physicochemical characteristics. nih.govnih.gov this compound is a crucial intermediate for accessing α-trifluoromethyl amines, which can function as amide surrogates. nih.gov
The synthesis of α-trifluoromethyl amines from the corresponding imine can be achieved through several catalytic enantioselective methods. nih.gov One of the most common strategies is the reduction of the trifluoromethyl-substituted imine. nih.gov This can be accomplished via hydrogenation, transfer hydrogenation, or using stoichiometric reducing agents in the presence of a chiral catalyst. nih.gov For instance, the enantioselective reduction of N-aryl trifluoromethyl imines using oxazaborolidine catalysts with catecholborane as the reducing agent has been explored. nih.gov
These resulting chiral α-trifluoromethyl amines are important because the trifluoroethylamine unit can mimic the transition state of amide bond hydrolysis, making them effective enzyme inhibitors. nih.gov Furthermore, the incorporation of the CF3 group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. nih.gov
Table 2: Strategies for Synthesis of α-Trifluoromethyl Amines from CF3-Imines
| Reaction Type | General Approach | Relevance |
|---|---|---|
| Imine Reduction | Catalytic enantioselective hydrogenation or transfer hydrogenation of the C=N bond. nih.gov | Direct conversion of this compound to the corresponding chiral amine. |
| Nucleophilic Addition | Addition of carbon-based nucleophiles (e.g., organometallic reagents, cyanide) to the imine. nih.gov | Creates new C-C bonds at the α-position, leading to more complex α-tertiary amines. |
Building Block for Nitrogen-Containing Heterocyclic Scaffolds
Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals, agrochemicals, and materials. researchgate.netnih.govmsesupplies.com The unique reactivity of this compound makes it a valuable precursor for constructing such scaffolds, particularly those bearing a trifluoromethyl group. The presence of the CF3 group can significantly alter the physicochemical and pharmacological properties of the parent heterocycles. researchgate.net
Trifluoromethylated hydrazonoyl halides, which can be derived from related precursors, are known to be effective building blocks for synthesizing heterocycles like trifluoromethylpyrazoles and 1,2,4-triazoles via [3+2] cycloaddition reactions. beilstein-journals.org Similarly, trifluoromethylated acylhydrazones undergo heterocyclization reactions to yield trifluoromethylated 1,3-thiazolidin-4-ones and 2,3-dihydro-1,3,4-oxadiazoles. beilstein-journals.org
While direct cycloaddition reactions with this compound are a plausible synthetic route, it is more commonly used in multi-step sequences. For example, the amine functionality, obtained after reduction of the imine, can be used in intramolecular cyclizations to form saturated nitrogen heterocycles like pyrrolidines. beilstein-journals.org The synthesis of trifluoromethylated aziridines has been achieved through the reaction of N-tert-butanesulfinyl trifluoromethyl ketimines with dimethylsulfoxonium methylide, showcasing a pathway to three-membered rings. beilstein-journals.org
Application in Enantioselective Synthesis Methodologies (focus on synthetic strategy)
The development of catalytic enantioselective methods is a cornerstone of modern organic chemistry, and this compound is an excellent substrate for such transformations. nih.gov The key synthetic challenge is to control the stereochemistry at the iminic carbon during a bond-forming reaction.
Two primary strategies have proven effective:
Chiral Catalyst-Controlled Reactions: In this approach, a small amount of a chiral catalyst is used to induce enantioselectivity. As discussed in section 6.1, the hydrophosphonylation of this compound can be rendered highly enantioselective by employing a chiral phosphoric acid or a quinine-derived organocatalyst. nih.govbuchler-gmbh.com The catalyst forms a diastereomeric transition state with the substrate, lowering the activation energy for the formation of one enantiomer over the other.
Chiral Auxiliary-Controlled Reactions: This method involves the temporary attachment of a chiral group (an auxiliary) to the imine nitrogen. The steric and electronic properties of the auxiliary direct the facial attack of a nucleophile. A prominent example is the use of Ellman's chiral sulfinamide (tert-butanesulfinamide) to form N-sulfinyl imines. beilstein-journals.orgbeilstein-journals.org Nucleophilic addition of organometallic reagents to these chiral N-tert-butanesulfinyl trifluoromethyl ketimines proceeds with high diastereoselectivity. The auxiliary can then be easily cleaved to reveal the enantioenriched primary amine. beilstein-journals.org
Another potential strategy is asymmetric imine isomerization, where a chiral base catalyzes a nih.govd-nb.info-proton shift to convert a prochiral imine into an enantiomerically enriched enamine or a different imine, which can then be hydrolyzed to the corresponding chiral amine. ru.nl
Development of Novel Chemical Scaffolds and Frameworks
The use of this compound as a building block enables the development of novel chemical scaffolds that are otherwise difficult to access. The incorporation of the α-trifluoromethyl-α-phenyl-ethylamine framework into new molecules is of significant interest for medicinal and materials chemistry.
The synthesis of chiral α-aminophosphonates containing this framework provides novel analogues of amino acids. nih.gov These compounds can be used to build peptides with modified properties or act as enzyme inhibitors. The ability to generate fluoroalkylated amines and amide bioisosteres opens pathways to new drug candidates with potentially improved metabolic stability and binding properties. nih.govcambridgemedchemconsulting.com
Furthermore, using this imine to construct nitrogen-containing heterocycles leads to novel fluorinated scaffolds. rsc.org For example, integrating this moiety into pyrrolidine, piperidine, or aziridine rings creates valuable chiral building blocks for more complex structures. beilstein-journals.orgresearchgate.net These novel frameworks, characterized by the stereochemically defined center bearing both a phenyl and a trifluoromethyl group, are attractive targets for creating libraries of compounds for high-throughput screening in drug discovery programs.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 2,2,2-trifluoro-1-phenylethan-1-imine, and what are the critical reaction parameters?
- Methodological Answer : The compound is typically synthesized via [3+2] annulation reactions using Re catalysis, as described in general procedure A. Key steps include reacting CF₃-ketimines with appropriate substrates under inert conditions (e.g., N₂ atmosphere) and isolating the product via column chromatography. Reaction parameters such as temperature (room temperature to 80°C), solvent polarity (CH₂Cl₂/CH₃OH mixtures), and catalyst loading (e.g., 10 mol% Re) significantly influence yield and purity .
- Safety Note : Use glove boxes for handling air-sensitive reagents and ensure proper ventilation due to volatile byproducts (e.g., HF) .
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : Characterization relies on multinuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS). For example:
- ¹⁹F NMR : A singlet at δ -70.5 ppm confirms the trifluoromethyl group .
- HRMS : Calculated [M+H]⁺ for C₁₅H₁₃F₃NO is 280.0944; deviations >0.0001 suggest impurities or isotopic interference .
Advanced Research Questions
Q. How can competing reaction pathways during [3+2] annulation of CF₃-ketimines be minimized to improve selectivity?
- Methodological Answer : Competing pathways (e.g., oligomerization) are mitigated by:
- Catalyst Optimization : Substituting Re with Pd/C (10% w/w) reduces side reactions in analogous systems, though yields may vary .
- Solvent Control : Polar aprotic solvents (e.g., DMF) suppress protonation of intermediates, favoring cyclization over dimerization .
Q. What strategies address discrepancies in ¹⁹F NMR chemical shifts for trifluoromethylated imines across studies?
- Methodological Answer : Discrepancies arise from solvent effects (CDCl₃ vs. DMSO-d₆), concentration-dependent aggregation, or paramagnetic impurities. To standardize
- Internal Reference : Use CFCl₃ as an external ¹⁹F NMR standard (δ 0.0 ppm).
- Sample Purity : Recrystallize the compound from CH₂Cl₂/hexane (1:5) to remove trace metals or moisture, which broaden peaks .
Q. How do steric and electronic effects of the phenyl group influence the reactivity of this compound in heterocycle synthesis?
- Methodological Answer : Electron-withdrawing substituents on the phenyl ring (e.g., -NO₂) enhance electrophilicity at the imine carbon, accelerating nucleophilic additions. Steric hindrance from ortho-substituents, however, reduces reaction rates. Computational studies (DFT at B3LYP/6-31G*) correlate Hammett σ values with activation energies .
- Experimental Design : Synthesize derivatives with para-substituted aryl groups and compare cyclization kinetics via stopped-flow NMR .
Methodological Rigor and Reproducibility
Q. What steps ensure reproducibility in synthesizing this compound derivatives across laboratories?
- Best Practices :
- Detailed Reporting : Specify exact molar ratios (e.g., 1:1.2 ketimine:substrate), stirring duration (14–16 hr), and filtration methods (celite vs. silica) .
- Data Sharing : Publish full spectroscopic datasets (e.g., IR, HRMS) in open-access repositories to enable cross-validation .
Q. How should researchers address conflicting biological activity data for trifluoromethylated imine derivatives?
- Methodological Answer : Contradictions often stem from assay variability (e.g., cell line differences) or impurities. To resolve:
- Repurification : Re-isolate active compounds via HPLC (C18 column, MeOH/H₂O gradient).
- Dose-Response Curves : Perform triplicate EC₅₀ measurements to confirm potency thresholds .
Safety and Compliance
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Safety Guidelines :
- PPE : Wear nitrile gloves, polycarbonate goggles, and flame-resistant lab coats to prevent skin/eye contact .
- Waste Disposal : Neutralize acidic byproducts (e.g., HF) with CaCO₃ before incineration by licensed facilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
